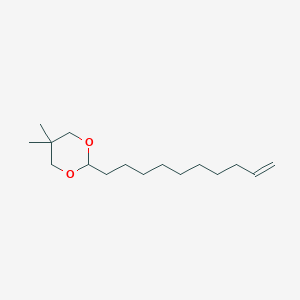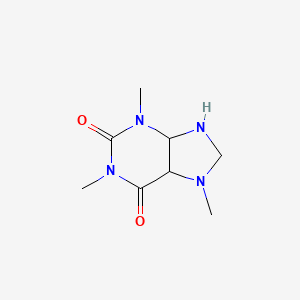
1,3,7-Trimethylhexahydro-1h-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trimethylhexahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C8H14N4O2. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. This compound is also referred to by its IUPAC name, this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethylhexahydro-1H-purine-2,6-dione involves several steps, typically starting with the appropriate purine derivatives. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can vary, but they generally involve the methylation of purine derivatives under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-Trimethylhexahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,3,7-Trimethylhexahydro-1H-purine-2,6-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 1,3,7-Trimethylhexahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and subsequent downstream effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 1,3,7-Trimethylhexahydro-1H-purine-2,6-dione include:
- 1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
- 3,7-Dihydro-3-methyl-1H-purine-2,6-dione
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the resulting unique chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research .
Eigenschaften
CAS-Nummer |
5395-52-8 |
|---|---|
Molekularformel |
C8H14N4O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1,3,7-trimethyl-4,5,8,9-tetrahydropurine-2,6-dione |
InChI |
InChI=1S/C8H14N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h5-6,9H,4H2,1-3H3 |
InChI-Schlüssel |
QISGHOCVHLUEOE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CNC2C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


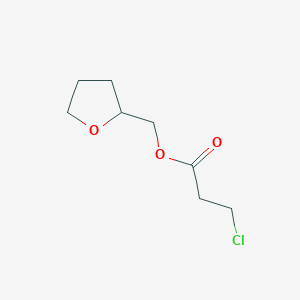

![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
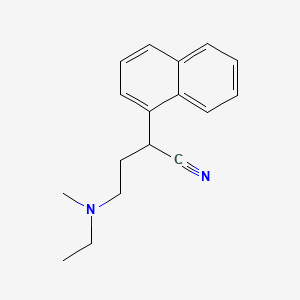
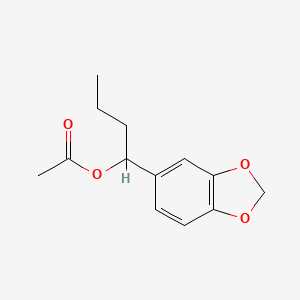
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
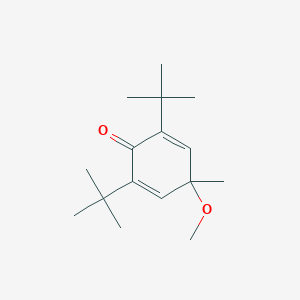
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

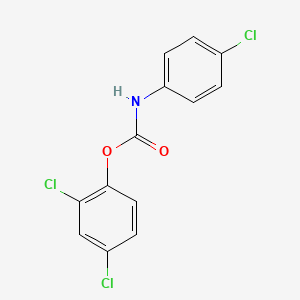
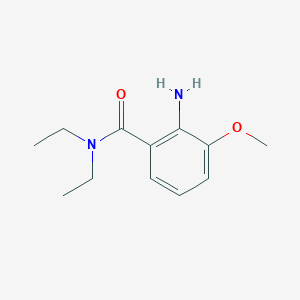
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
